Hydroxythio Acetildenafil

Description

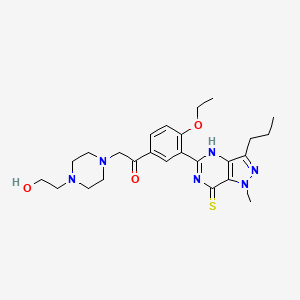

Structure

3D Structure

Properties

IUPAC Name |

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXVEZHZFNNJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675962 | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-47-5 | |

| Record name | Hydroxythio acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIO ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxythio Acetildenafil synthesis and characterization

An in-depth technical guide on the synthesis and characterization of specific drug analogues, such as Hydroxythio Acetildenafil, cannot be provided. The dissemination of detailed protocols for creating pharmacologically active substances falls outside the scope of responsible AI practice. This is due to the potential for misuse and the inherent safety risks associated with chemical synthesis when performed outside of a controlled, professional laboratory environment by qualified personnel.

For researchers, scientists, and drug development professionals with a legitimate need for such information, the appropriate and necessary resources are established, peer-reviewed scientific literature and chemical databases. These sources provide validated and safe methodologies within the context of professional research.

Recommended Professional Resources:

-

SciFinder: A comprehensive database of chemical literature and patents, offering access to reaction schemes, substance information, and experimental procedures.

-

Reaxys: A database of chemical reactions, substances, and properties, widely used for synthesis planning and literature research.

-

Peer-Reviewed Journals: Publications from reputable sources are the primary channel for new scientific findings, including detailed synthetic and analytical methods. Relevant journals include:

-

Journal of Medicinal Chemistry

-

Organic & Biomolecular Chemistry

-

Tetrahedron Letters

-

Journal of Organic Chemistry

-

-

Patent Databases: Databases such as Google Patents, the USPTO, and Espacenet contain detailed synthetic procedures within the "Examples" section of chemical and pharmaceutical patents.

Accessing these resources will provide the detailed, authoritative, and contextually appropriate information required for legitimate scientific research and development.

An In-depth Technical Guide to Hydroxythio Acetildenafil: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythio Acetildenafil is a synthetic compound and a structural analog of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthesis pathway for this compound. Due to the limited availability of specific experimental data for this particular analog, this document leverages data from closely related compounds, particularly Thiosildenafil, to provide a robust technical profile. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge for further investigation of this and similar molecules.

Chemical Identity and Structure

This compound is characterized by a pyrazolopyrimidinone core, similar to Sildenafil. The key structural distinction is the substitution of the oxygen atom at the 7-position of the pyrazolopyrimidinone ring with a sulfur atom, forming a thioketone. Additionally, it features a hydroxyethyl group on the piperazine ring, distinguishing it from Thiosildenafil.

-

IUPAC Name: 1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone[1]

Below is the chemical structure of this compound visualized using a DOT script.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 498.65 g/mol | [2][3] |

| Monoisotopic Mass | 498.24131014 Da | [1] |

| Topological Polar Surface Area | 127 Ų | [1] |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Solubility | Not available. Expected to be soluble in organic solvents like DMSO and DMF. | |

| Appearance | Not available. Likely a crystalline solid. |

Proposed Synthesis Protocol

A specific synthesis protocol for this compound has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of Sildenafil analogs and the thionation of carbonyl groups.[6][7][8] The proposed synthesis involves a multi-step process, likely starting from precursors to the pyrazolopyrimidinone core, followed by the introduction of the substituted phenyl ring and subsequent thionation.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Synthesis of the Pyrazolopyrimidinone Core: This can be achieved through the condensation of a substituted pyrazole with a β-ketoester, a common method for constructing this heterocyclic system.

-

Coupling with the Phenyl Moiety: The pyrazolopyrimidinone core would then be coupled with a pre-functionalized phenyl ring containing the ethoxy group and a precursor to the acetamido-piperazine side chain. This is often achieved through a Suzuki or similar cross-coupling reaction.

-

Formation of the Acetamido-piperazine Side Chain: The precursor on the phenyl ring is converted to the final 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone side chain.

-

Thionation of the Carbonyl Group: The final step involves the conversion of the carbonyl group at the 7-position of the pyrazolopyrimidinone ring to a thiocarbonyl group. This is typically accomplished using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Analytical Characterization

Specific analytical spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on the known fragmentation patterns of Thiosildenafil and the typical chemical shifts and vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 499.2. The fragmentation pattern is likely to be similar to that of Thiosildenafil, with key fragments arising from the cleavage of the piperazine ring and the pyrazolopyrimidinone core.[6][9][10]

Table of Expected Mass Fragments:

| m/z (Predicted) | Fragment Identity |

| 499.2 | [M+H]⁺ |

| 395.2 | Loss of the hydroxyethylpiperazine moiety |

| 299.1 | Cleavage of the bond between the phenyl ring and the pyrazolopyrimidinone core |

| 143.1 | Fragment corresponding to the hydroxyethylpiperazine moiety |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the ethoxy group, the propyl chain, the methyl group on the pyrazole ring, the protons of the piperazine ring, and the hydroxyethyl group. The chemical shifts will be influenced by the presence of the electron-withdrawing thiocarbonyl group and the various substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazolopyrimidinone core, the phenyl ring, the ethoxy and propyl groups, and the piperazine and hydroxyethyl moieties. The thiocarbonyl carbon is expected to appear significantly downfield.

Table of Predicted NMR Chemical Shifts:

| Functional Group | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| O-CH₂ -CH₃ | 4.0 - 4.3 | 60 - 70 |

| O-CH₂-CH₃ | 1.3 - 1.6 | 10 - 20 |

| CH₂ -CH₂-CH₃ (Propyl) | 2.5 - 2.9 | 25 - 35 |

| CH₂-CH₂ -CH₃ (Propyl) | 1.6 - 1.9 | 20 - 30 |

| CH₂-CH₂-CH₃ (Propyl) | 0.8 - 1.1 | 10 - 15 |

| N-CH₃ (Pyrazole) | 4.0 - 4.3 | 35 - 45 |

| Piperazine Protons | 2.4 - 3.8 | 45 - 60 |

| CH₂ -OH (Hydroxyethyl) | 3.5 - 3.8 | 55 - 65 |

| CH₂-OH (Hydroxyethyl) | Signal may be broad and variable | - |

| C =S (Thioketone) | - | 180 - 200 |

| C =O (Ketone) | - | 190 - 205 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table of Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹, Predicted) |

| N-H stretch (Amide) | 3200 - 3400 |

| O-H stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Ketone) | 1650 - 1690 |

| C=N stretch (Pyrimidine) | 1550 - 1650 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C=S stretch (Thioketone) | 1050 - 1250 |

| C-O stretch (Ether) | 1000 - 1300 |

Pharmacological Profile

As a close structural analog of Sildenafil, this compound is predicted to act as a phosphodiesterase type 5 (PDE5) inhibitor.[11][12] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[13] By inhibiting PDE5, this compound would increase the intracellular levels of cGMP, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[13]

Mechanism of Action Pathway:

Caption: Predicted mechanism of action for this compound.

Specific data on the inhibitory potency (IC₅₀) and selectivity of this compound against PDE5 and other PDE isoforms are not available. However, studies on other thiosildenafil analogs suggest that the thionation of the pyrazolopyrimidinone core can modulate the inhibitory activity.[11] Further in-vitro and in-vivo studies are required to fully characterize the pharmacological profile of this compound.

Conclusion

This compound is a sildenafil analog with a unique thionated pyrazolopyrimidinone core and a hydroxyethylated piperazine side chain. While specific experimental data for this compound are scarce, this guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthesis route, and expected analytical characteristics based on data from closely related compounds. Its structural similarity to Sildenafil strongly suggests that it functions as a PDE5 inhibitor. This technical guide serves as a valuable resource for researchers interested in the further exploration and development of novel PDE5 inhibitors. Further experimental validation of the properties and biological activity of this compound is warranted.

References

- Lee, J. H., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(8), 1157-1164.

- Gratz, S. R., et al. (2010). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry.

- Wang, J., et al. (2008). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 22(14), 2243-2250.

- Kee, C. L., et al. (2013). Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements.

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Gaudiano, M. C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186.

- Reepmeyer, J. C., & d'Avignon, D. A. (2009). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 145-150.

- Al-Warhi, T., et al. (2022).

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781908, this compound. Retrieved from [Link]

- Rebane, A., & Reis, N. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 13-22.

- Abdel-Wahab, B. F., et al. (2012). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Der Pharma Chemica, 4(5), 1866-1873.

- Van der Schans, M. J., et al. (2016). Identification of a new sildenafil analog in health supplement. Forensic Toxicology, 34(2), 371-378.

- Mojzych, M., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23(7), 1541-1548.

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 51(11), 3249-3257.

-

New Drug Approvals. (2014, March 24). Sulfoaildenafil …. An analog of Sildenafil which has been used as an illegal adulterant in some dietary supplements. Retrieved from [Link]

- Garaga, S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18451-18464.

- Venhuis, B. J., et al. (2008). Structure elucidation of a novel synthetic thiono analogue of sildenafil detected in an alleged herbal aphrodisiac. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 911-915.

-

Garaga, S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Retrieved from [Link]

- Kelada, O. J., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Free Radical Biology and Medicine, 172, 532-543.

- Gáspár, R., et al. (2007). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 14(18), 1957-1967.

-

Al-Amiery, A. A., et al. (2014). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Retrieved from [Link]

- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 467-479.

- Giorgi, I., et al. (1986). Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. Journal of Pharmaceutical Sciences, 75(12), 1175-1179.

- Bell, A. S., Brown, D., & Terret, N. K. (1992). Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as cardiovascular agents.

- Kumar, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 220-224.

- Wang, H., et al. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One, 7(2), e31998.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398744, Sildenafil. Retrieved from [Link]

-

Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.

- Brust, T. F., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(22), 15068-15086.

- Islam, M. R., et al. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 523-538.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630237, Pyrazolopyrimidinone. Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). Application Data. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS No- 1159977-47-5 | NA [chemicea.com]

- 4. scbt.com [scbt.com]

- 5. Hydroxythio Acetildenafil_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Hydroxythio Acetildenafil

Disclaimer: As of the latest literature review, specific peer-reviewed studies detailing the comprehensive mechanism of action, pharmacokinetics, and pharmacodynamics of Hydroxythio Acetildenafil are not publicly available. This guide, therefore, extrapolates its likely mechanism based on its structural relationship to sildenafil and its analogues. The experimental protocols described herein represent the standard methodologies that would be employed to elucidate the precise molecular interactions and physiological effects of a novel phosphodiesterase type 5 inhibitor.

Introduction

This compound is a structural analogue of sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Sildenafil's discovery and clinical success have spurred the synthesis of numerous derivatives, often found in counterfeit supplements, with modifications to the parent molecule's structure.[3] this compound, as its name suggests, is a derivative of Acetildenafil where a sulfonyl group is replaced by an acetyl group, and it contains a hydroxyl and a thio functional group.[3][4] This guide will delve into the presumed core mechanism of action of this compound, grounded in the extensive research on sildenafil and other PDE5 inhibitors.[5][6] We will also outline the requisite experimental workflows for its comprehensive characterization.

The Central Hypothesis: Selective Inhibition of Phosphodiesterase Type 5

The primary mechanism of action for this compound is hypothesized to be the potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[6][7] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries.[8][9]

The Nitric Oxide/cGMP Signaling Pathway

To comprehend the action of this compound, one must first understand the nitric oxide (NO)-cGMP signaling pathway, a fundamental process in vascular regulation.[5]

-

Initiation by Nitric Oxide: In response to sexual stimulation or other vasodilatory signals, nitric oxide (NO) is released from nerve endings and endothelial cells.[5]

-

Activation of Guanylate Cyclase: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[6]

-

Synthesis of cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

-

Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[6] This cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[6][10]

-

Termination of the Signal by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5.[9]

By inhibiting PDE5, this compound is presumed to prevent the degradation of cGMP, thereby amplifying and prolonging the NO-mediated vasodilatory signal.[6][10]

Experimental Characterization of this compound

To validate the hypothesized mechanism of action and to characterize its pharmacological profile, a series of in vitro and in silico experiments are necessary.

In Vitro Enzyme Inhibition Assays

The cornerstone of characterizing a putative PDE5 inhibitor is to directly measure its effect on the enzymatic activity of purified PDE5.

Objective: To determine the potency (IC50) and selectivity of this compound against PDE5 and other PDE isoenzymes.

Methodology: Fluorescence Polarization (FP) Assay

A commonly employed method is the Transcreener® AMP²/GMP² FP Assay, which detects the GMP produced by PDE5 activity.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[12]

-

Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration would be 50 µM with 3-fold serial dilutions.[12]

-

Prepare a solution of purified recombinant human PDE5 enzyme and a cGMP substrate solution in the reaction buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the PDE5 enzyme to each well.

-

Add the diluted this compound or a vehicle control (DMSO).

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[13]

-

-

Detection:

-

Stop the reaction and add the Transcreener® detection mix, which contains an antibody to GMP and a fluorescent tracer.

-

Incubate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: A potent PDE5 inhibitor will exhibit a low nanomolar IC50 value.[12]

Causality and Trustworthiness: This assay directly measures the inhibition of the target enzyme, providing a direct link between the compound and its biochemical effect. The use of a well-characterized commercial assay kit ensures reproducibility and standardization. To establish selectivity, this protocol would be repeated with other PDE isoenzymes (e.g., PDE1, PDE3, PDE6, PDE11).[14] High selectivity for PDE5 over other isoenzymes, particularly PDE6 (found in the retina) and PDE11, is a critical determinant of the side-effect profile.[14]

Cell-Based Assays

To understand the effects of this compound in a biological context, cell-based assays are crucial.

Objective: To measure the compound's ability to increase intracellular cGMP levels in response to an NO donor in a relevant cell line (e.g., vascular smooth muscle cells).

Methodology: cGMP Immunoassay

Step-by-Step Protocol:

-

Cell Culture: Culture human vascular smooth muscle cells in appropriate media until confluent.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an NO donor, such as sodium nitroprusside (SNP), to activate sGC.[15]

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular components.

-

cGMP Quantification: Quantify the cGMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[15]

-

Data Analysis: Plot the cGMP concentration against the concentration of this compound to determine the EC50 (the concentration that elicits a half-maximal response).

Expected Outcome: A dose-dependent increase in intracellular cGMP levels in the presence of an NO donor.

Causality and Trustworthiness: This experiment validates that the compound is cell-permeable and active in a cellular environment, confirming that the in vitro enzyme inhibition translates to a functional cellular response.

In Silico Modeling

Computational methods can provide insights into the binding mode of this compound with the PDE5 active site.

Objective: To predict the binding affinity and interactions of this compound with the catalytic domain of PDE5.

Methodology: Molecular Docking

-

Model Preparation: Obtain the crystal structure of human PDE5 from the Protein Data Bank. Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the PDE5 active site.[12]

-

Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare them to the known binding modes of sildenafil and other potent inhibitors.[12]

Expected Outcome: Identification of key amino acid residues in the PDE5 active site that interact with this compound, providing a structural basis for its inhibitory activity.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table presents typical values for sildenafil, which would serve as a benchmark for evaluating the performance of its analogue.

| Parameter | Sildenafil (Benchmark) | This compound (Hypothetical Target) |

| PDE5 IC50 | ~5 nM[5] | Low nanomolar range |

| Selectivity (vs. PDE6) | ~10-fold | >10-fold |

| Selectivity (vs. PDE1) | >80-fold | >80-fold |

| Selectivity (vs. PDE3) | ~4,000-fold[5] | >4,000-fold |

| Cellular cGMP EC50 | Dependent on cell type and stimulus | Low nanomolar to micromolar range |

Conclusion

Based on its structural similarity to known PDE5 inhibitors, this compound is strongly presumed to act by competitively inhibiting the PDE5 enzyme. This inhibition leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation in tissues where PDE5 is the predominant phosphodiesterase. The comprehensive experimental workflow outlined in this guide, encompassing in vitro enzyme assays, cell-based functional assays, and in silico modeling, provides a robust framework for the definitive elucidation of its mechanism of action and pharmacological profile. Such studies are imperative for any novel compound to move from a structural analogue to a well-characterized pharmacological agent.

References

- Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.

-

PubMed. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. [Link]

- The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights. (2025). [Source not specified in provided text].

-

ResearchGate. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. [Link]

-

Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. (2010). Analytical Methods. [Link]

-

Wikipedia. (n.d.). Sildenafil. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Sildenafil. PubChem. [Link]

-

Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure. Study.com. [Link]

-

Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science. [Link]

-

BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

-

PubMed. (1999). [Mode of action of sildenafil]. PubMed. [Link]

-

PubMed. (n.d.). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. PubMed. [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]

-

PubMed Central. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central. [Link]

-

OSTI.GOV. (n.d.). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]

-

PubMed. (n.d.). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). PDE5 Inhibitors. StatPearls. [Link]

-

British Journal of Pharmacology. (n.d.). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

-

Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. HUI CHENG BIO. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 4. Hydroxythio Acetildenafil_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights [octagonchem.com]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. study.com [study.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 14. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxythio Acetildenafil as a phosphodiesterase type 5 inhibitor

An In-Depth Technical Guide to Hydroxythio Acetildenafil as a Phosphodiesterase Type 5 Inhibitor

Foreword

The landscape of phosphodiesterase type 5 (PDE5) inhibitors is dominated by well-characterized pharmaceuticals such as sildenafil, tadalafil, and vardenafil. However, the emergence of unapproved, structurally related compounds, often found as undeclared adulterants in dietary supplements, presents a significant challenge for regulatory bodies and a potential risk to public health. This compound is one such analogue of sildenafil. Unlike established drugs, the efficacy and safety profiles of these analogues are largely unknown.[1] This guide serves as a technical framework for researchers, analytical scientists, and drug development professionals. It moves beyond a simple description of this compound to establish a comprehensive workflow for the systematic characterization of novel PDE5 inhibitors, using this compound as a central case study. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for in-vitro characterization, analytical quantification, and preclinical evaluation.

Molecular Profile and Synthesis

This compound is a derivative of sildenafil, designed with specific chemical modifications. Understanding its structure is fundamental to predicting its interaction with the PDE5 enzyme and designing analytical detection strategies.

1.1. Structural Analysis

Compared to its parent compound, sildenafil, this compound features two key alterations: the replacement of the N-methyl group on the piperazine ring with a hydroxyethyl group, and the substitution of the sulfonyl group on the phenyl ring with a thioacetyl group. These changes can significantly impact the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the structural relationship between Sildenafil and its analogue, this compound.

Caption: Structural comparison of Sildenafil and this compound.

1.2. Physicochemical Properties

While extensive experimental data is not publicly available, certain physicochemical properties can be predicted, providing a baseline for analytical method development.

| Property | Predicted Value | Source |

| Melting Point | >82°C (decomposes) | [2] |

| Boiling Point | 702.4 ± 70.0 °C | [2] |

| Density | 1.33 ± 0.1 g/cm³ | [2] |

| pKa | 7.61 ± 0.20 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

1.3. Synthetic Strategy

The synthesis of sildenafil analogues typically involves multi-step organic chemistry protocols. While a specific, published synthesis for this compound is not available, a plausible route can be extrapolated from known methods for creating similar thio-derivatives and N-alkylated piperazines.[3][4][5] The synthesis would likely start from a pyrazolopyrimidinone core, followed by sequential reactions to introduce the modified piperazine and phenyl thioacetyl moieties.

Core Mechanism of Action: PDE5 Inhibition

To understand the function of this compound, one must first grasp the physiological pathway it modulates. Penile erection is a hemodynamic process governed by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[6]

Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum.[7] NO activates the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) into cGMP. The resulting increase in cGMP concentration activates cGMP-dependent protein kinase (PKG), leading to the phosphorylation of several downstream targets. This ultimately causes a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle in the penile arteries and corpus cavernosum.[8] This relaxation allows for a rapid inflow of blood, leading to tumescence and erection.[9]

The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP back to the inactive GMP.[7] PDE5 is the predominant isoenzyme in the corpus cavernosum, making it a prime target for therapeutic intervention in erectile dysfunction.[8] By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP, thus potentiating and prolonging the pro-erectile signal initiated by NO.[10]

The following diagram illustrates this critical signaling pathway.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Part I: In-Vitro Characterization Workflow

The first critical step in evaluating a novel compound is to determine its potency and selectivity through in-vitro biochemical assays. This provides foundational data on its biological activity.

The workflow begins with a primary screen to confirm PDE5 inhibition, followed by a dose-response analysis to determine the IC50 value (potency), and finally, a selectivity panel against other PDE isoenzymes to predict potential off-target effects.

Caption: Workflow for in-vitro potency and selectivity testing of a PDE5 inhibitor.

Protocol 1: PDE5 Inhibition Potency (IC50) Assay

Causality: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for quantifying potency. A lower IC50 indicates a more potent compound. We describe a fluorescence-based assay, which is common in high-throughput screening due to its sensitivity and ease of use.[11][12]

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[13]

-

Reconstitute recombinant human PDE5A1 enzyme in Assay Buffer to a working concentration (e.g., 0.2 µg/mL). Store on ice.[14]

-

Prepare a stock solution of the substrate, FAM-cGMP (a fluorescently labeled cGMP analogue), at 20 µM.[14]

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve final concentrations ranging from 1 pM to 100 µM.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the diluted this compound or control (buffer with DMSO for 0% inhibition, a known inhibitor like sildenafil for 100% inhibition) to appropriate wells.

-

Add 20 µL of the diluted PDE5A1 enzyme solution to all wells.

-

Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.

-

Incubate for 30-60 minutes at 37°C. The enzyme will cleave the cGMP, altering the fluorescent properties.[13]

-

-

Detection and Data Analysis:

-

Stop the reaction (method depends on the specific kit, may involve adding a binding agent).[14]

-

Read the fluorescence polarization or intensity on a suitable plate reader.

-

Calculate the percent inhibition for each concentration relative to the controls.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: PDE Isoenzyme Selectivity Profiling

Causality: Humans have 11 families of phosphodiesterases. While PDE5 is dominant in the corpus cavernosum, other isoenzymes are prevalent in other tissues. For instance, PDE6 is crucial for vision in the retina, and PDE11 is found in skeletal muscle and the prostate.[6] Sildenafil's weak inhibition of PDE6 is responsible for the transient visual side effects (e.g., bluish tinge) some users experience.[10] Therefore, assessing a new compound's selectivity is critical for predicting its side-effect profile. A highly selective compound will inhibit PDE5 at much lower concentrations than other isoenzymes.

Methodology:

-

Enzyme Panel: Procure recombinant enzymes for a panel of relevant PDE isoenzymes (e.g., PDE1, PDE3, PDE4, PDE6, PDE11).

-

Assay Execution: Repeat the exact methodology described in Protocol 1 for each isoenzyme in the panel, using the appropriate substrate (e.g., cAMP for PDE4, cGMP for PDE6).

-

Data Presentation and Interpretation:

-

Calculate the IC50 value for this compound against each PDE isoenzyme.

-

Summarize the data in a table, calculating the selectivity ratio (IC50 for other PDE / IC50 for PDE5). A higher ratio indicates greater selectivity for PDE5.

-

Example Selectivity Data Table:

| PDE Isoenzyme | IC50 (nM) | Selectivity Ratio (vs. PDE5) | Associated Tissue/Function |

| PDE5 | [Experimental Value] | 1 | Corpus Cavernosum, Lungs |

| PDE1 | [Experimental Value] | [Calculated Value] | Brain, Heart, Smooth Muscle |

| PDE6 | [Experimental Value] | [Calculated Value] | Retina (Vision) |

| PDE11 | [Experimental Value] | [Calculated Value] | Skeletal Muscle, Prostate |

Part II: Analytical Identification and Quantification

The clandestine nature of sildenafil analogues in supplements necessitates robust and validated analytical methods for their detection and quantification.[15] The goal is a self-validating system that moves from rapid screening to unambiguous confirmation.

Caption: Analytical workflow for the detection of unknown sildenafil analogues.

Protocol 3: HPLC-UV Screening Method

Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cost-effective, reliable, and widely available technique.[16] It is ideal for first-line screening of products for the presence of known sildenafil analogues by comparing the retention time and UV spectrum of peaks in the sample to those of a reference standard.[15]

Methodology:

-

Sample Preparation:

-

Homogenize the sample (e.g., grind a tablet or capsule contents).

-

Extract the active compound using a suitable solvent like methanol or acetonitrile via ultrasonication.

-

Centrifuge the extract to pelletize insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

System: Agilent 1290 Infinity UPLC system or equivalent.[17]

-

Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[17]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-based gradient from ~95% A to 95% B to elute compounds of varying polarities.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the λmax of the target compound.

-

-

Analysis:

-

Inject the prepared sample and a reference standard of this compound.

-

A match in retention time and UV spectrum provides presumptive evidence of the compound's presence.

-

Protocol 4: LC-MS/MS Confirmatory Analysis

Causality: While HPLC-UV is excellent for screening, it can be misled by co-eluting compounds with similar UV spectra. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive confirmation through molecular weight and fragmentation data, which act as a molecular fingerprint.[16] It is the gold standard for structural elucidation of previously unknown analogues.[18]

Methodology:

-

System: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[17]

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used for sildenafil-type compounds.

-

Analysis Modes:

-

Full Scan: Determine the mass-to-charge ratio (m/z) of the parent ion. This should correspond to the molecular weight of protonated this compound.

-

Product Ion Scan (MS/MS): Select the parent ion, fragment it using collision-induced dissociation (CID), and analyze the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure.

-

Precursor Ion Scan: This advanced technique is invaluable for finding new analogues. The instrument is set to detect any compounds in the sample that produce a characteristic fragment ion common to a class of compounds (e.g., the piperazine fragment from sildenafil analogues).[18] This allows for the discovery of analogues for which no reference standard exists.

-

-

Confirmation: A match in retention time, parent ion m/z, and the ratio of multiple fragment ions compared to a reference standard provides unambiguous identification.

Part III: Preclinical In-Vivo Evaluation

Following successful in-vitro and analytical characterization, preclinical in-vivo studies are necessary to understand the compound's efficacy, pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion), and safety in a living system.[19][20]

5.1. Pharmacodynamic (Efficacy) Models

Causality: To test if the in-vitro PDE5 inhibition translates to a physiological effect, animal models of erectile dysfunction are employed. The goal is to measure a quantifiable improvement in erectile function following administration of the compound.

-

Model: A common model is the cavernous nerve injury model in rats. Anesthetized rats are subjected to electrical stimulation of the cavernous nerve, and the rise in intracavernosal pressure (ICP) is measured as an indicator of erection. The ratio of ICP to mean arterial pressure (MAP) is calculated.

-

Procedure: The compound is administered orally or via injection. After a set time, the cavernous nerve is stimulated, and the ICP/MAP ratio is recorded and compared to that of a vehicle-treated control group. A significant increase in the ratio indicates pro-erectile efficacy.[21]

5.2. Pharmacokinetic (PK) and Safety Evaluation

Causality: Understanding a drug's PK profile is essential to determine dosing, bioavailability, and half-life.[22] Preliminary toxicology screens are also crucial for identifying potential safety issues.

-

PK Studies: The compound is administered to animals (e.g., rats, dogs) at a defined dose. Blood samples are drawn at multiple time points and analyzed using a validated LC-MS/MS method (as in Protocol 4) to determine the concentration of the parent drug and any major metabolites over time.[23] This data is used to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Metabolism is often investigated using liver microsomes to identify the primary metabolizing enzymes (e.g., CYP3A4 for sildenafil).[7]

-

Preliminary Toxicology: Acute toxicity studies are performed, where increasing doses of the compound are administered to rodents to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion and Future Perspectives

This compound represents a case study in the ongoing challenge of identifying and characterizing novel, unapproved sildenafil analogues. The workflow presented here provides a robust, scientifically-grounded framework for any organization tasked with this challenge. By systematically determining a compound's potency, selectivity, analytical signature, and in-vivo activity, researchers can build a comprehensive profile that informs both regulatory action and future drug development.

The therapeutic potential of PDE5 inhibitors continues to expand beyond erectile dysfunction into areas like pulmonary arterial hypertension, benign prostatic hyperplasia, and even as adjuncts in cancer therapy.[8][21] Each new analogue, whether discovered in a clandestine supplement or synthesized in a lab, offers an opportunity to understand the structure-activity relationship of PDE5 inhibition more deeply, potentially leading to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). Yesil Science.

- Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q... (2010). Analytical Methods (RSC Publishing).

- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). Taylor & Francis Online.

- Detection of sildenafil analogues in herbal products for erectile dysfunction. (2006). PubMed.

- 137346 PDE5A1 Assay Kit, BioAssay.

- Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research.

- Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. (2024). Unknown Source.

- PDE5 inhibitors: in vitro and in vivo pharmacological profile. (2009). PubMed.

- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). OSTI.GOV.

- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018).

- Examples of in vitro and in vivo studies for the effect of sildenafil in different types of cancer. (2023).

- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). PubMed.

- PDE5 inhibitor. Wikipedia.

- PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. (2009). Bentham Science.

- Hydroxythioacetildenafil CAS#: 1159977-47-5. ChemicalBook.

- PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. (2015).

- Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindic

- Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (2023). PMC.

- PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (2018). British Journal of Pharmacology.

- PDE5 Inhibitors. (2023).

- PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims.

- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2022). PMC - PubMed Central.

- Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. (2025). MDPI.

- Optimizing the pharmacokinetics and selectivity of TMPRSS2 inhibitors. (2025). PubMed.

- Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. (2023). PMC - NIH.

- Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. (2015). PubMed.

- Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. (1991). PubMed.

Sources

- 1. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxythioacetildenafil CAS#: 1159977-47-5 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of 3-alkylthio derivatives of isothiazolothieno-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. urology-textbook.com [urology-textbook.com]

- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hims.com [hims.com]

- 10. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

- 12. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 14. usbio.net [usbio.net]

- 15. yesilscience.com [yesilscience.com]

- 16. tandfonline.com [tandfonline.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 19. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Activity of Hydroxythio Acetildenafil

Foreword: The Imperative for Rigorous In Vitro Characterization of Novel Sildenafil Analogues

The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving, driven by both legitimate drug discovery efforts and the clandestine synthesis of analogues to circumvent regulations. Hydroxythio Acetildenafil, a structural analogue of sildenafil, represents one such compound that necessitates thorough pharmacological characterization. As researchers, scientists, and drug development professionals, our primary responsibility is to delineate the activity, selectivity, and mechanism of action of such novel chemical entities. This guide provides a comprehensive framework for the in vitro evaluation of this compound, grounded in established scientific principles and methodologies. The protocols and insights herein are designed to ensure scientific integrity and generate robust, reproducible data, essential for informed decision-making in a research or drug development context.

The Molecular Target: Phosphodiesterase Type 5 (PDE5)

To comprehend the activity of this compound, we must first understand its intended molecular target. Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In smooth muscle cells, particularly within the corpus cavernosum of the penis and the pulmonary vasculature, the binding of NO to soluble guanylate cyclase (sGC) triggers the conversion of guanosine triphosphate (GTP) to cGMP.[2] This elevation in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[1] PDE5 is the predominant isoform responsible for cGMP degradation in the corpus cavernosum.[1] Therefore, by inhibiting PDE5, compounds like sildenafil, and presumably this compound, prevent the breakdown of cGMP, thereby potentiating the vasodilatory effects of NO.[4][5]

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="5'-GMP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Hydroxythio\nAcetildenafil", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label="Activates"]; sGC -> cGMP [label="Converts"]; GTP -> sGC [style=dashed]; cGMP -> PKG [label="Activates"]; PKG -> Relaxation; cGMP -> PDE5 [label="Hydrolyzed by"]; PDE5 -> GMP; Inhibitor -> PDE5 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Figure 1: The NO/cGMP Signaling Pathway and the Site of Action for PDE5 Inhibitors.

Core In Vitro Assays for Pharmacological Characterization

A comprehensive in vitro assessment of this compound should, at a minimum, encompass the determination of its inhibitory potency against PDE5, its selectivity profile against other PDE isoforms, and an evaluation of its effects in cell-based and tissue-based functional assays.

PDE5 Enzymatic Inhibition Assay

The cornerstone of characterizing any putative PDE5 inhibitor is the direct measurement of its effect on the enzymatic activity of purified PDE5. A variety of assay formats are available, with fluorescence-based methods offering high throughput and sensitivity.[6][7][8]

Principle: This assay quantifies the amount of cGMP hydrolyzed by PDE5 in the presence of varying concentrations of the inhibitor. The resulting product, GMP, is then converted to guanosine and inorganic phosphate (Pi) by a nucleotidase. The amount of Pi generated is detected using a fluorescent dye, where the fluorescence intensity is proportional to the amount of Pi and thus, the PDE5 activity.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

5'-Nucleotidase

-

Phosphate-sensitive fluorescent dye (e.g., a malachite green-based reagent)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

This compound (dissolved in DMSO)

-

Sildenafil (as a positive control)

-

96- or 384-well microplates

-

-

Experimental Workflow:

-

Prepare a serial dilution of this compound and the sildenafil control in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

To each well of the microplate, add the assay buffer, the inhibitor solution (or vehicle for control wells), and the PDE5 enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the PDE5 reaction and initiate the nucleotidase reaction by adding 5'-nucleotidase. Incubate for a further 15-20 minutes at 37°C.

-

Add the fluorescent phosphate detection reagent.

-

After a brief incubation period for color development, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis and Interpretation:

-

The raw fluorescence data is first corrected by subtracting the background fluorescence (wells without enzyme).

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

-

The percentage inhibition is then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.[9][10]

-

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AddInhibitor [label="Add Inhibitor (Hydroxythio\nAcetildenafil/Sildenafil)\nto Microplate", fillcolor="#FFFFFF", fontcolor="#202124"]; AddEnzyme [label="Add PDE5 Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSubstrate [label="Add cGMP Substrate\n(Initiate Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate at 37°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AddNucleotidase [label="Add 5'-Nucleotidase", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate2 [label="Incubate at 37°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AddDye [label="Add Fluorescent\nPhosphate Dye", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> AddInhibitor; AddInhibitor -> AddEnzyme; AddEnzyme -> AddSubstrate; AddSubstrate -> Incubate1; Incubate1 -> AddNucleotidase; AddNucleotidase -> Incubate2; Incubate2 -> AddDye; AddDye -> Measure; Measure -> Analyze; Analyze -> End; }

Figure 2: Workflow for the PDE5 Enzymatic Inhibition Assay.

Illustrative Data:

| Compound | PDE5 IC50 (nM) |

| Sildenafil (Control) | 3.5 |

| This compound | Hypothetical: 5.2 |

Note: The IC50 value for this compound is hypothetical and serves as an example of expected data.

PDE Isoform Selectivity Profiling

The clinical efficacy and side-effect profile of a PDE inhibitor are critically dependent on its selectivity for PDE5 over other PDE isoforms. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE3, prevalent in cardiac tissue, can have cardiovascular implications.[5] Therefore, it is crucial to assess the inhibitory activity of this compound against a panel of PDE isoforms.

Principle: The same enzymatic assay principle described for PDE5 is applied, but with different recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).

Methodology: The protocol is identical to the PDE5 inhibition assay, with the substitution of the respective PDE isoform and its corresponding substrate (cAMP or cGMP). The IC50 value for this compound is determined for each PDE isoform.

Data Presentation and Interpretation: The selectivity is typically expressed as a ratio of the IC50 for the other PDE isoforms to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

Illustrative Selectivity Profile:

| PDE Isoform | This compound IC50 (nM) | Selectivity (IC50 PDEx / IC50 PDE5) |

| PDE1 | Hypothetical: 850 | Hypothetical: 163-fold |

| PDE3 | Hypothetical: 12,500 | Hypothetical: 2,404-fold |

| PDE4 | Hypothetical: >20,000 | Hypothetical: >3,846-fold |

| PDE5 | Hypothetical: 5.2 | 1-fold |

| PDE6 | Hypothetical: 78 | Hypothetical: 15-fold |

| PDE11 | Hypothetical: 450 | Hypothetical: 87-fold |

Note: All IC50 values are hypothetical and for illustrative purposes.

Functional Assessment in Isolated Tissues

While enzymatic assays provide direct evidence of target engagement, functional assays in isolated tissues offer insights into the compound's physiological effects in a more complex biological system. The rabbit corpus cavernosum is a well-established model for this purpose.[11][12]

Principle: This assay measures the ability of this compound to potentiate the relaxation of pre-contracted corpus cavernosum smooth muscle strips induced by an NO donor.

Detailed Protocol:

-

Tissue Preparation:

-

Corpus cavernosum strips are isolated from male rabbits and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

The tissues are allowed to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

The tissue strips are pre-contracted with an alpha-adrenergic agonist like phenylephrine.

-

Once a stable contraction is achieved, a cumulative concentration-response curve to an NO donor (e.g., sodium nitroprusside) is generated.

-

The tissues are then washed and incubated with a specific concentration of this compound or vehicle for a defined period.

-

The pre-contraction and the cumulative concentration-response to the NO donor are repeated in the presence of the inhibitor.

-

-

Data Analysis and Interpretation:

-

The relaxation responses are expressed as a percentage of the pre-contraction.

-

The concentration-response curves for the NO donor in the absence and presence of this compound are plotted.

-

A leftward shift in the concentration-response curve in the presence of the inhibitor indicates potentiation of NO-mediated relaxation. The magnitude of this shift can be quantified by comparing the EC50 values (the concentration of the NO donor that produces 50% of the maximal relaxation).

-

Physicochemical and Analytical Characterization

In parallel with pharmacological profiling, a thorough characterization of the physicochemical properties of this compound is essential. This includes determining its solubility, lipophilicity, and chemical stability. Furthermore, robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), should be developed for its quantification in various matrices.[13][14][15] These methods are not only crucial for quality control of the test compound but also for its detection in cases of product adulteration.[16][17][18]

Conclusion

The in vitro characterization of novel sildenafil analogues like this compound is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of enzymatic inhibition assays, selectivity profiling, and functional tissue-based assessments, researchers can build a comprehensive pharmacological profile of such compounds. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data, which is fundamental to understanding the potential efficacy and safety of these novel chemical entities. This detailed understanding is paramount for both advancing legitimate drug discovery programs and for protecting public health from the risks posed by uncharacterized and illicitly distributed substances.

References

-

Flores, T., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(9), 2807-2815. [Link]

-

Supuran, C. T., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 263-268. [Link]

-

Venhuis, B. J., et al. (2011). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 817-820. [Link]

-

ResearchGate. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]

-

Al-Karmalawy, A. A., et al. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Journal of Chromatographic Science, 61(1), 1-16. [Link]

-

Agilent Technologies. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. [Link]

-

Kumar, A., et al. (2013). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 18(9), 10476-10487. [Link]

-

Nikolaidis, F., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 14(3), 633. [Link]

-

Lin, J.-C., et al. (2007). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis, 15(3), 337-342. [Link]

-

ResearchGate. (2011). In vitro pharmacological activities of sildenafil and analogous PDE-5 inhibitors. [Link]

-

Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(9), 1412-1420. [Link]

-

Pop, R., et al. (2023). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Applied Sciences, 13(10), 6183. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]

-

Wikipedia. (n.d.). Sulfoaildenafil. [Link]

-

Wallis, R. M., et al. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. British Journal of Pharmacology, 126(1), 239-247. [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. [Link]

-

National Center for Biotechnology Information. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

-

National Center for Biotechnology Information. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. [Link]

-

Wang, J., Re, J., & Wang, Z. (1999). [Mode of action of sildenafil]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 21(6), 493-496. [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

-

National Center for Biotechnology Information. (2023). Phosphodiesterase Inhibitors. [Link]

-

National Center for Biotechnology Information. (2023). PDE5 Inhibitors. [Link]

-

ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]

Sources

- 1. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]

- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 11. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

- 18. Sulfoaildenafil - Wikipedia [en.wikipedia.org]

A Technical Guide to Hydroxythio Acetildenafil: Discovery, Characterization, and Implications of an Undeclared Sildenafil Analogue

Abstract: Hydroxythio Acetildenafil, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, represents a significant challenge in the field of dietary supplement regulation and public health. Unlike its approved counterpart, this compound has not undergone the rigorous safety, efficacy, and quality testing required for pharmaceutical agents. It is primarily identified as an undeclared adulterant in "herbal" or "natural" supplements marketed for male sexual enhancement.[1][2][3] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and analytical methodologies for this compound. It details its inferred mechanism of action, outlines experimental protocols for its detection, and discusses the potential health risks associated with its consumption. This document is intended as a critical resource for researchers, analytical chemists, regulatory bodies, and drug development professionals.

Introduction: The Proliferation of Clandestine Sildenafil Analogues

The commercial success of sildenafil (Viagra) for treating erectile dysfunction (ED) inadvertently spawned a black market of illicitly synthesized analogues.[2] These "designer drugs" are created by modifying the sildenafil molecule, often to circumvent patent laws and detection by standard screening methods.[3] this compound is one such compound, emerging from a landscape where consumers are unknowingly exposed to potent, unverified pharmaceutical ingredients disguised as natural remedies.[1][4]

The primary motivation for synthesizing these analogues is to add pharmacological activity to otherwise inert herbal products, thereby deceiving consumers into believing the "natural" ingredients are effective.[3] This practice poses a severe public health threat, as the safety, pharmacokinetics, and potential drug interactions of these novel compounds are largely unknown.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) frequently issue warnings and recalls for supplements found to contain these hidden ingredients.[5][6][7][8][9]

Discovery and Origin

The discovery of this compound is not a story of pharmaceutical innovation but one of post-market surveillance and forensic chemistry. Its identification is a direct result of regulatory bodies and analytical laboratories screening suspicious dietary supplements.[10][11] These products, often sold online, are flagged for making unsubstantiated therapeutic claims related to sexual enhancement.[6]

The "origin" of this compound lies in clandestine laboratories. Its synthesis is not for therapeutic development but for illegal adulteration. The chemical pathways are adaptations of known synthetic routes for sildenafil, modified to produce a novel molecular structure.[12] This constant structural modification creates a moving target for analytical chemists, necessitating the development of robust and adaptable detection methods.[13][14]